molecular formula C11H12O4 B11893639 (R)-6-Methoxychroman-3-carboxylic acid CAS No. 182570-27-0

(R)-6-Methoxychroman-3-carboxylic acid

Cat. No.: B11893639
CAS No.: 182570-27-0
M. Wt: 208.21 g/mol
InChI Key: YFYLMFXPYODSEB-MRVPVSSYSA-N
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Description

®-6-Methoxychroman-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound belongs to the class of chroman derivatives, which are known for their diverse biological activities. The presence of a methoxy group at the 6th position and a carboxylic acid group at the 3rd position of the chroman ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methoxychroman-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions to form the chroman ring. The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide. The carboxylic acid group is then introduced through oxidation of a corresponding alcohol or aldehyde intermediate using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of ®-6-Methoxychroman-3-carboxylic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-6-Methoxychroman-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Esters and Amides: Formed through oxidation of the carboxylic acid group.

    Alcohols: Formed through reduction of the carboxylic acid group.

    Substituted Chromans: Formed through nucleophilic substitution of the methoxy group.

Scientific Research Applications

®-6-Methoxychroman-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-6-Methoxychroman-3-carboxylic acid involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

®-6-Methoxychroman-3-carboxylic acid can be compared with other chroman derivatives such as:

    Tocopherols (Vitamin E): Known for their antioxidant properties, but differ in their side chain structures.

    Flavonoids: Share similar antioxidant activities but have different core structures and functional groups.

    Coumarins: Exhibit diverse biological activities but have a different ring structure compared to chromans.

The uniqueness of ®-6-Methoxychroman-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

182570-27-0

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(3R)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

YFYLMFXPYODSEB-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)OC[C@@H](C2)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2)C(=O)O

Origin of Product

United States

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